- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde Deuteration, ACS Catalysis, 2021, 11(23), 14561-14569

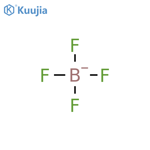

Cas no 830317-15-2 (2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium)

![2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium structure](https://fr.kuujia.com/scimg/cas/830317-15-2x500.png)

830317-15-2 structure

Nom du produit:2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium

Numéro CAS:830317-15-2

Le MF:C11H12N3

Mégawatts:186.233081817627

CID:5735481

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Propriétés chimiques et physiques

Nom et identifiant

-

- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium

-

- Piscine à noyau: 1S/C11H12N3/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14/h1-3,5-6,9H,4,7-8H2/q+1

- La clé Inchi: IMYJHZSCOLZFAN-UHFFFAOYSA-N

- Sourire: N1(C2=CC=CC=C2)C=[N+]2CCCC2=N1

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 14

- Nombre de liaisons rotatives: 1

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

Référence

- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl Carbonates, Journal of Organic Chemistry, 2008, 73(7), 2784-2791

Synthetic Routes 3

Conditions de réaction

1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux

Référence

- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT Insights, Journal of Organic Chemistry, 2022, 87(6), 4241-4253

Synthetic Routes 4

Conditions de réaction

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 overnight, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux

1.2 overnight, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux

Référence

- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade Catalysis, ChemSusChem, 2014, 7(9), 2742-2747

Synthetic Routes 5

Conditions de réaction

1.1 Solvents: Dichloromethane ; 24 h, rt

1.2 48 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux

1.2 48 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux

Référence

- A model β-sheet interaction and thermodynamic analysis of β-strand mimetics, Organic & Biomolecular Chemistry, 2015, 13(27), 7402-7407

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt

1.2 18 h, rt

1.3 Solvents: Toluene ; 48 h, reflux

1.2 18 h, rt

1.3 Solvents: Toluene ; 48 h, reflux

Référence

- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with Ynals, Organic Letters, 2012, 14(18), 4906-4909

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

Référence

- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene Catalysis, Organic Letters, 2021, 23(11), 4197-4202

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 5 d, rt

1.3 overnight, 100 °C

1.2 5 d, rt

1.3 overnight, 100 °C

Référence

- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow Intermediates, Angewandte Chemie, 2022, 61(15),

Synthetic Routes 9

Conditions de réaction

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux

1.2 2 d, rt

1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux

Référence

- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-Milling, ChemSusChem, 2020, 13(1), 131-135

Synthetic Routes 10

Conditions de réaction

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C

Référence

- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl Transfer, Organic Letters, 2006, 8(17), 3785-3788

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt

1.2 overnight, rt

1.3 Solvents: Toluene ; 48 h, reflux

1.2 overnight, rt

1.3 Solvents: Toluene ; 48 h, reflux

Référence

- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxide, Organic & Biomolecular Chemistry, 2020, 18(1), 66-75

Synthetic Routes 12

Conditions de réaction

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C

1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C

Référence

- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto esters, Beilstein Journal of Organic Chemistry, 2012, 8, 1499-1504

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

Référence

- Rerouting an organocatalytic reaction by intercepting its reactive intermediates, ChemRxiv, 2020, 1, 1-9

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Raw materials

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Preparation Products

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium Littérature connexe

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

830317-15-2 (2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium) Produits connexes

- 2034470-12-5(N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)benzenesulfonamide)

- 1361752-39-7(4'-Chloromethyl-2,6-dichloro-3'-trifluoromethyl-biphenyl)

- 1170964-52-9(2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole)

- 2171906-54-8(3-amino-1-4-(difluoromethoxy)phenylcyclobutane-1-carboxylic acid)

- 1807016-49-4(Ethyl 2-aminomethyl-3-cyano-5-(difluoromethoxy)benzoate)

- 103212-81-3(Tetracosanamide)

- 1198225-52-3(N-methyl-1-phenylcyclopropane-1-carboxamide)

- 1396884-08-4(1-(benzenesulfonyl)-4-(2-phenyl-1H-imidazol-1-yl)methylpiperidine)

- 1895192-12-7(4-(aminooxy)methyl-2-fluorophenol)

- 1396793-70-6(N-(2-carbamoylphenyl)-1-4-(trifluoromethyl)-1,3-benzothiazol-2-ylazetidine-3-carboxamide)

Fournisseurs recommandés

Taizhou Jiayin Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Amadis Chemical Company Limited

Membre gold

Fournisseur de Chine

Réactif

Changzhou Guanjia Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Réactif

Shanghai Xinsi New Materials Co., Ltd

Membre gold

Fournisseur de Chine

Lot